(Z)-2-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide
Description
Properties
Molecular Formula |
C9H17F2N3O2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H17F2N3O2/c1-2-16-5-7-3-9(10,11)6-14(7)4-8(12)13-15/h7,15H,2-6H2,1H3,(H2,12,13) |
InChI Key |
HJBZWFPBIQIOHZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOCC1CC(CN1C/C(=N/O)/N)(F)F |
Canonical SMILES |
CCOCC1CC(CN1CC(=NO)N)(F)F |
Origin of Product |
United States |
Biological Activity
(Z)-2-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide is a compound with potential applications in medicinal chemistry, particularly in the treatment of cancer and autoimmune diseases. Its unique structure, featuring a reversible covalent bond through a Michael acceptor moiety, suggests it may interact with biological targets in a significant manner. This article reviews the biological activity of this compound, drawing from various studies and patents.
- Molecular Formula : C₉H₁₇F₂N₃O₂
- Molecular Weight : 237.25 g/mol
- CAS Number : 2098155-50-9
The compound acts primarily as a reversible covalent inhibitor targeting fibroblast activation protein (FAP), which is overexpressed in various tumors. FAP plays a crucial role in tumor progression and metastasis, making it an attractive target for therapeutic interventions . The ability to form reversible covalent bonds allows for sustained interaction with the target, potentially leading to enhanced efficacy in treatment protocols.
Antitumor Activity
Research has indicated that compounds similar to (Z)-2-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide exhibit significant antitumor properties. For instance, studies involving FAP inhibitors have shown promise in reducing tumor growth and enhancing the delivery of cytotoxic agents to cancer cells .
| Study | Findings |
|---|---|
| Moon et al. (2020) | Demonstrated that FAP inhibitors can significantly inhibit tumor growth in preclinical models. |
| Frontiers in Chemistry (2022) | Identified structural analogs that enhance binding affinity to FAP, suggesting similar potential for the compound . |
Autoimmune Diseases
The compound has also been explored for its potential in treating autoimmune diseases due to its ability to modulate immune responses by targeting specific proteolytic pathways associated with inflammation .
Case Studies
- Case Study 1 : In a preclinical model of pancreatic cancer, treatment with FAP inhibitors led to a marked reduction in tumor size and improved survival rates compared to control groups .
- Case Study 2 : A study on rheumatoid arthritis demonstrated that targeting FAP could reduce inflammatory markers and improve clinical outcomes in animal models .
Comparison with Similar Compounds
Structural Analog 1: (Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-Hydroxyacetimidamide
Key Differences :
- Substituent Position : Ethoxymethyl at pyrrolidine position 3 vs. position 2 in the target compound.
- Fluorination : Lacks 4,4-difluoro substitution.
Properties : - Molecular Weight: 201.27 g/mol .
- Stability: Storage recommended at -20°C for long-term preservation .
Implications : - The absence of fluorine atoms may reduce metabolic stability and alter electronic properties compared to the difluoro-substituted target compound.
Structural Analog 2: (Z)-2-(4-Chlorophenyl)-N'-Hydroxyacetimidamide
Key Differences :
- Core Structure : Aryl (4-chlorophenyl) group replaces the pyrrolidine ring.
Properties : - Biological Activity: Demonstrated carbonic anhydrase inhibition via molecular docking studies .
Implications : - The aromatic system may enhance π-π stacking interactions with enzyme active sites, contrasting with the aliphatic pyrrolidine in the target compound.
Structural Analog 3: (E, Z)-N’-Hydroxyacetimidamide (MMP-13 Inhibitor)
Key Differences :
- Isomerism : Exists as both E and Z isomers, whereas the target compound is Z-configured.
- Substituents : Attached to a coumarin-derived scaffold rather than pyrrolidine .
Implications : - Stereochemical flexibility (E/Z) may broaden binding modes but reduce selectivity compared to the rigid Z-configuration in the target compound.
Structural Analog 4: (Z)-N'-Hydroxy-2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide
Key Differences :
- Heterocycle : Piperazine-tetrahydrofuran hybrid replaces pyrrolidine.
Properties : - Molecular Weight: 242.32 g/mol .
- Polarity: Increased oxygen content from tetrahydrofuran may enhance solubility.
Implications : - The bulkier piperazine ring could influence pharmacokinetics (e.g., blood-brain barrier penetration) differently than the compact pyrrolidine.
Data Table: Comparative Analysis of Key Parameters
*LogP values estimated or derived from experimental data.
Research Findings and Implications
- Pyrrolidine vs. Aromatic Cores : Pyrrolidine-based analogs (e.g., ) may exhibit better conformational flexibility for enzyme interactions, whereas aryl-substituted analogs () prioritize planar interactions .
- Synthetic Challenges : The difluoro-pyrrolidine moiety in the target compound may require specialized fluorination techniques, contrasting with simpler alkylation steps in analogs like .
Preparation Methods
Synthesis of 4,4-Difluoropyrrolidine Core
The 4,4-difluoropyrrolidine scaffold is generally prepared via fluorination of pyrrolidine derivatives or through ring closure reactions involving fluorinated intermediates.
- For example, tert-butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is synthesized by methods involving fluorination and protection steps, as described by Behenna et al. (U.S. Patent Application 2015 0141402 A1).
- Reaction conditions typically include the use of N-ethyl-N,N-diisopropylamine as a base in solvents such as acetonitrile or N,N-dimethylformamide at room temperature (20°C), with reaction times ranging from 14 to 48 hours.
- Yields for these steps range from 74% to 92%, indicating efficient formation of the fluorinated pyrrolidine intermediate.
Introduction of the Ethoxymethyl Group
- The ethoxymethyl substituent is introduced via alkylation of the pyrrolidine nitrogen.
- A typical method involves reaction of the fluorinated pyrrolidine intermediate with ethoxymethyl halides or related electrophiles in the presence of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures (0–20°C).
- The reaction is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).
- After completion, the reaction mixture is quenched with ice-cold water, extracted with ethyl acetate, washed, dried, and purified by flash column chromatography.
- Yields for this alkylation step are about 64%.
Formation of the N'-Hydroxyacetimidamide Moiety
- The N'-hydroxyacetimidamide group is typically formed by reaction of the ethoxymethylated fluoropyrrolidine with hydroxylamine derivatives or amidoxime precursors.
- This step may involve condensation reactions under mild conditions, often catalyzed by bases or acids depending on the substrate.
- While specific protocols for this exact step on this compound are scarce in publicly available literature, analogous procedures in the synthesis of amidoximes and hydroxyamidines involve reaction of nitrile or imidate intermediates with hydroxylamine hydrochloride in polar solvents like ethanol or methanol under reflux or room temperature conditions.
Representative Reaction Conditions and Yields
Analytical Characterization
- The intermediates and final compound are characterized by nuclear magnetic resonance (NMR) spectroscopy, including ^1H, ^13C, and ^19F NMR.
- Mass spectrometry (LC-MS) confirms molecular weights and purity.
- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.
- For example, the alkylation product shows LC-MS retention time (R_t) around 0.41 min with m/z = 337.08 (M+H)+.
- NMR signals for the tert-butyl protected intermediate include characteristic fluorine multiplets and proton signals consistent with the difluoropyrrolidine ring.
Summary and Research Insights
- The preparation of (Z)-2-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide involves a multi-step synthetic route starting from fluorinated pyrrolidine intermediates.
- Alkylation with ethoxymethyl groups proceeds efficiently under basic conditions in THF.
- The final hydroxyacetimidamide moiety is introduced via condensation with hydroxylamine derivatives.
- The overall synthetic approach balances moderate to high yields with operational simplicity.
- Analytical data confirm the structural integrity and purity of intermediates and final products.
- This methodology is consistent with modern fluorinated heterocycle synthesis, emphasizing mild conditions and chromatographic purification.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for (Z)-2-(2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)-N'-hydroxyacetimidamide?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions involving:
Pyrrolidine Core Functionalization : Introduce difluoro and ethoxymethyl groups at the 4,4- and 2-positions, respectively, using fluorinating agents (e.g., DAST) and alkoxyalkylation reagents .
Acetimidamide Formation : Couple the pyrrolidine derivative with N-hydroxyacetimidamide via nucleophilic substitution or condensation reactions under anhydrous conditions .
Stereochemical Control : Ensure (Z)-configuration by optimizing reaction temperature, solvent polarity (e.g., DMF vs. THF), and using chiral auxiliaries if necessary .
Characterization:
- IR Spectroscopy : Confirm NH (3200–3500 cm⁻¹), C=O (1660–1680 cm⁻¹), and C-F (1100–1200 cm⁻¹) stretches .
- ¹H/¹³C NMR : Assign signals for ethoxymethyl (-OCH₂-, δ ~3.5 ppm), difluoropyrrolidine (C-F splitting patterns), and imidamide protons (NH, δ ~8–9 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS m/z calculated for C₁₀H₁₆F₂N₃O₂: 272.12; observed: 272.10) .
Advanced: How to address discrepancies between calculated and experimental elemental analysis data during synthesis?
Methodological Answer:
Discrepancies (e.g., C, H, N content mismatches) often arise from:
Incomplete Purification : Residual solvents or byproducts skew results. Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to improve purity .
Hygroscopicity : Moisture absorption in imidamide derivatives can inflate H values. Dry samples under vacuum (40°C, 24 hrs) and use anhydrous solvents .
Analytical Error : Cross-validate with alternative techniques (e.g., combustion analysis paired with NMR integration) .
Example:
For a related acetamide derivative (C₁₉H₁₅N₃O₇S), calculated C: 53.1% vs. found: 54.21%. This suggests residual DMF (high C content); repurification with ethyl acetate reduced the discrepancy to <0.5% .
Basic: How to interpret spectroscopic data for structural confirmation?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
Advanced: What mechanistic insights exist for its biological activity (e.g., FAP inhibition)?
Methodological Answer:
The compound’s α-aminohydroxamic acid moiety suggests fibroblast activation protein (FAP) inhibition, analogous to FAP Ligand 1 (FL):
Binding Studies : Perform competitive inhibition assays using recombinant FAP-α and fluorogenic substrates (e.g., Z-Gly-Pro-AMC). IC₅₀ values <10 nM indicate high affinity .
Molecular Docking : Simulate interactions with FAP’s catalytic triad (Ser624, Asp702, His734). The difluoropyrrolidine enhances hydrophobic packing, while the ethoxymethyl group improves solubility .
In Vivo Validation : Use FAP-expressing xenograft models. Radiolabel with ¹¹C or ⁶⁸Ga for PET imaging to assess tumor targeting .
Advanced: How to mitigate toxicity risks in preclinical studies?
Methodological Answer:
- Acute Toxicity : Follow OECD 423 guidelines. For oral LD₅₀ >2000 mg/kg (Category 5), use protective measures (gloves, fume hoods) to avoid skin/eye irritation (GHS Category 2) .
- Genotoxicity : Conduct Ames tests (OECD 471) to rule out mutagenicity. No structural alerts (e.g., nitro groups) suggest low risk .
- Metabolic Stability : Assess cytochrome P450 interactions (CYP3A4/2D6) via liver microsome assays. Modify ethoxymethyl groups to reduce hepatotoxicity .
Advanced: How to resolve stereochemical ambiguities in the (Z)-configuration?
Methodological Answer:
X-ray Crystallography : Resolve single-crystal structures to confirm spatial arrangement .
NOESY NMR : Detect through-space interactions between ethoxymethyl protons and imidamide NH .
Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers and validate ee >98% .
Advanced: How to design in vivo efficacy studies for FAP-targeted therapies?
Methodological Answer:
Model Selection : Use HT-1080 (FAP-positive) vs. HEK293 (FAP-negative) xenografts in BALB/c nude mice .
Dosing Regimen : Administer 10 mg/kg IV, twice weekly. Monitor tumor volume (caliper) and FAP expression (IHC).
Biomarker Analysis : Quantify serum hydroxyproline (collagen degradation marker) via LC-MS/MS to confirm target engagement .
Advanced: How to address contradictions in bioactivity data across cell lines?
Methodological Answer:
Cell-Specific Factors : Test FAP expression via Western blot (anti-FAP antibody). Activity correlates with FAP levels (R² >0.8) .
Off-Target Effects : Use CRISPR/Cas9 FAP-knockout cells as controls. A >50% activity drop in wild-type vs. KO confirms specificity .
Media Interference : Serum proteins (e.g., albumin) may bind the compound. Use serum-free conditions or adjust dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
